molecular formula C11H9N3OS B2396339 (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone CAS No. 1448051-50-0

(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone

Cat. No. B2396339
CAS RN: 1448051-50-0
M. Wt: 231.27
InChI Key: NBZRIAWTPJIZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone, also known as PPM1K inhibitor, is a chemical compound that has been studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone inhibitor involves the inhibition of this compound, which leads to the activation of the AMP-activated protein kinase (AMPK) pathway. This pathway plays a key role in the regulation of cellular energy homeostasis and is known to be dysregulated in cancer cells. Activation of the AMPK pathway leads to the inhibition of mTORC1, a key regulator of cell growth and proliferation, and the induction of autophagy, a process that promotes cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound inhibitor can induce cell death in cancer cells, while having little effect on normal cells. This selectivity is likely due to the fact that cancer cells are more reliant on the mTORC1 pathway for survival than normal cells. This compound inhibitor has also been shown to inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone inhibitor is its selectivity for cancer cells, which makes it a potential target for cancer therapy. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone inhibitor. One direction is the development of more potent and selective inhibitors of this compound. Another direction is the testing of this compound inhibitor in clinical trials to determine its safety and efficacy in humans. Additionally, the role of this compound in other diseases, such as diabetes and neurodegenerative disorders, could be studied.

Synthesis Methods

The synthesis of (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone inhibitor involves several steps. The first step is the synthesis of 6-chloro-5H-pyrrolo[3,4-d]pyrimidine, which is then reacted with 3-thiophenemethanol to form (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanol. This intermediate is then oxidized to form this compound, which is the final product.

Scientific Research Applications

(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone inhibitor has been studied for its potential use in scientific research, particularly in the field of cancer research. This compound is a protein phosphatase that has been shown to play a role in the regulation of cell growth and survival. Inhibition of this compound has been shown to induce cell death in cancer cells, making it a potential target for cancer therapy.

properties

IUPAC Name

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl(thiophen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS/c15-11(8-1-2-16-6-8)14-4-9-3-12-7-13-10(9)5-14/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZRIAWTPJIZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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